molecular formula C14H16N4O3S B2572462 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1795304-51-6

1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2572462
CAS No.: 1795304-51-6
M. Wt: 320.37
InChI Key: VTRXYMVBSKCHDI-UHFFFAOYSA-N
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Description

1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a sulfonyl group attached to a phenyl ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the triazole and pyrrolidine intermediatesThe final step involves the sulfonylation of the phenyl ring using sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors for the click chemistry step, as well as advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the sulfonyl group can form strong hydrogen bonds with target proteins. These interactions can inhibit the activity of enzymes or disrupt protein-protein interactions, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-((3-(1H-1,2,3-triazol-1-yl)propyl)sulfonyl)phenyl)ethanone: Similar structure but with a propyl group instead of a pyrrolidine ring.

    1-(4-((3-(1H-1,2,3-triazol-1-yl)butyl)sulfonyl)phenyl)ethanone: Contains a butyl group instead of a pyrrolidine ring.

    1-(4-((3-(1H-1,2,3-triazol-1-yl)pentyl)sulfonyl)phenyl)ethanone: Features a pentyl group instead of a pyrrolidine ring.

Uniqueness

The presence of the pyrrolidine ring in 1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development .

Properties

IUPAC Name

1-[4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-11(19)12-2-4-14(5-3-12)22(20,21)17-8-6-13(10-17)18-9-7-15-16-18/h2-5,7,9,13H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRXYMVBSKCHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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